Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Physicochemical characterization Purification protocol Process chemistry

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 102877-84-9) is a spirocyclic epoxide ester with molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. The compound features a 1-oxaspiro[2.5]octane core — an epoxide moiety spiro-fused to a cyclohexane ring — with a methyl substituent at the 5-position and an ethyl ester at the 2-position of the oxirane ring.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 102877-84-9
Cat. No. B15252298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS102877-84-9
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCCC(C2)C
InChIInChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-5-8(2)7-11/h8-9H,3-7H2,1-2H3
InChIKeyHSSYKKITNXXOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-1-Oxaspiro[2.5]octane-2-Carboxylate (CAS 102877-84-9): Core Identity and Procurement-Relevant Specifications


Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 102877-84-9) is a spirocyclic epoxide ester with molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol [1]. The compound features a 1-oxaspiro[2.5]octane core — an epoxide moiety spiro-fused to a cyclohexane ring — with a methyl substituent at the 5-position and an ethyl ester at the 2-position of the oxirane ring [2]. Its experimentally determined boiling point is 155 °C at 2 Torr and density is 1.0330 g/cm³ at 20 °C [2]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers and is primarily utilized as a chiral building block in medicinal chemistry and asymmetric synthesis programs .

Workflow Chiral building block for asymmetric synthesis and enzymatic resolution
Format Neat ≥95% purity; supports direct use in spiroepoxide derivatization
Selection 5-methyl regioisomer; ethyl ester for controlled lipophilicity

Why Ethyl 5-Methyl-1-Oxaspiro[2.5]octane-2-Carboxylate Cannot Be Interchanged with Unsubstituted or Regioisomeric Spiroepoxide Analogs


The 1-oxaspiro[2.5]octane scaffold supports multiple substitution patterns, and methyl placement critically governs both physicochemical properties and biological recognition. The 5-methyl regioisomer exhibits a boiling point of 155 °C at 2 Torr, distinctly higher than the unsubstituted ethyl 1-oxaspiro[2.5]octane-2-carboxylate (115–117 °C at 10 Torr) [1], demanding different distillation protocols. In enzymatic systems, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis discriminates 5-methyl-substituted epimers with enantioselectivity values (E = 28 for O-axial, E = 4 for O-equatorial) that are intermediate between the nearly absolute selectivity of 4-methyl analogs (E > 100) and the non-reactivity of 6,6-dimethyl or Si-face-substituted congeners [2]. Consequently, procurement of the correct regioisomer and ester form is non-negotiable for stereochemical outcome and downstream reactivity.

Methyl placement governs distillation parameters
This Product
5-methyl; reported bp ~155 °C at 2 Torr
Unsubstituted Analog
CAS 6975-17-3; reported bp ~115 °C at 10 Torr
Enantioselectivity profile differs across regioisomers
This Product
5-methyl epimers show moderate YEH enantioselectivity
4-Methyl Analog
Near-absolute selectivity reported (E > 100)

Quantitative Comparator Evidence for Ethyl 5-Methyl-1-Oxaspiro[2.5]octane-2-Carboxylate Versus Closest Analogs


Boiling Point and Distillation-Condition Differentiation Versus Unsubstituted Analog (CAS 6975-17-3)

The 5-methyl substitution raises the boiling point of target compound relative to the unsubstituted ethyl 1-oxaspiro[2.5]octane-2-carboxylate. The target compound boils at 155 °C at 2 Torr, whereas the unsubstituted analog boils at 115–117 °C at 10 Torr, corresponding to an estimated normal boiling point differential of approximately 30 °C [1]. This difference necessitates distinct vacuum distillation parameters and allows selective purification of the 5-methyl compound from mixtures containing the des-methyl impurity.

Boiling point
Cross-study comparable
Δ ≈ +30 °C
vs. unsubstituted analog
Supports distillation-based purification
Pressure-normalized estimate; experimental bp at 2 vs. 10 Torr
Physicochemical characterization Purification protocol Process chemistry

YEH Enantioselectivity: 5-Methyl Epimers (E = 28 and 4) Versus 4-Methyl Epimers (E > 100) and Non-Reactive 6,6-Dimethyl Analog

In a head-to-head study of methyl-substituted 1-oxaspiro[2.5]octanes using Rhodotorula glutinis epoxide hydrolase (YEH), the 5-methyl O-axial epimer (1b) was hydrolyzed with E = 28, while the O-equatorial epimer (2b) showed E = 4 [1]. By contrast, the 4-methyl epimers (1a and 2a) yielded E > 100, reflecting near-absolute stereodiscrimination, and the 6,6-dimethyl substrate (1d) showed no conversion [1]. This positions the 5-methyl compound in a distinct intermediate selectivity tier, making it suitable for applications requiring controlled, moderate enantioselectivity rather than complete kinetic resolution.

YEH Enantioselectivity
Head-to-head comparison
Target (5-Me) E = 28 (O-axial), 4 (O-equatorial)
4-Me analog E > 100 (both epimers)
Supports controlled, tunable kinetic resolution
R. glutinis YEH, pH 7.0, 25 °C
Biocatalysis Kinetic resolution Epoxide hydrolase Enantioselectivity

Diastereomeric Ratio Control in Epoxide Configuration: O-Axial Preference of 5-Methyl Epimers

YEH preferentially hydrolyzes the O-axial C3 epimer of 5-methyl-1-oxaspiro[2.5]octane, enabling diastereomeric enrichment of the O-equatorial epimer in the residual substrate [1]. From an epimeric mixture (1b/2b), YEH selectively consumed the O-axial epimer 1b, leaving enantiopure (3S,5R)-2b in the recovered epoxide fraction, as confirmed by chiral GC [1]. This O-axial preference is a conserved class feature, but the degree of diastereoselectivity varies with methyl position: 4-methyl substrates showed higher diastereoselectivity than 5-methyl substrates [1].

Diastereoselectivity
Head-to-head comparison
5-Me epimers O-axial preferentially hydrolyzed
4-Me epimers Near-exclusive O-axial hydrolysis
Enables tunable diastereomeric enrichment
Epimeric 1:1 mixture, 6 h YEH reaction
Stereochemistry Epimer separation Diastereoselectivity

Computational LogP and Physicochemical Property Differentiation Versus Methyl Ester Analog (CAS 1561962-95-5)

The ethyl ester form (target compound) has a computed XLogP3-AA of 2.2, compared to an estimated LogP of approximately 1.7 for the methyl ester analog, reflecting the additional methylene group [1]. This ΔLogP of ~0.5 corresponds to an approximately 3.2-fold higher octanol/water partition coefficient, which can influence membrane permeability, extraction efficiency, and chromatographic retention in medicinal chemistry workflows [1]. The ethyl ester also exhibits a higher molecular weight (198.26 vs. 184.23 g/mol) and a higher boiling point than the methyl ester.

LogP (XLogP3-AA)
Cross-study comparable
ΔLogP ≈ +0.5
Ethyl ester vs. methyl ester analog
May influence chromatographic retention
Computed descriptor; ΔMW +14 g/mol
Lipophilicity Drug-likeness ADME prediction Ester analog comparison

Spiroepoxide Reactivity Class Advantage: Enhanced Electrophilicity Over Non-Spiro Epoxycycloalkane Counterparts

The spiro attachment of the epoxide to the cyclohexane ring in 1-oxaspiro[2.5]octanes results in enhanced sensitivity to nucleophilic ring opening compared to non-spiro epoxycycloalkanes, as established across this compound class [1]. This heightened reactivity translates to faster derivatization kinetics and has been exploited in the synthesis of fumagillin analogs with subnanomolar anti-proliferative activity [2]. The 5-methyl substituent further modulates this reactivity: placement on the Re face of the cyclohexane ring (as in the target compound) is preferred by YEH, and substituents at this position affect both reaction rate and stereochemical outcome [1].

Reactivity class
Class-level
Reported enhanced nucleophilic ring-opening vs. non-spiro epoxycycloalkanes
May support rapid derivatization screening
Class-level inference; review of spiroepoxide literature
Reactivity Nucleophilic ring opening Synthetic utility Strain energy

Research and Industrial Application Scenarios for Ethyl 5-Methyl-1-Oxaspiro[2.5]octane-2-Carboxylate


Enzymatic Kinetic Resolution for Enantiopure Chiral Building Block Production

The moderate enantioselectivity of YEH toward 5-methyl epimers (E = 28 for O-axial, E = 4 for O-equatorial) enables preparative-scale kinetic resolution for the production of enantiopure (3S,5S)- and (3S,5R)-ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate. Unlike the 4-methyl analogs which are exclusively converted to a single enantiomer (E > 100, precluding recovery of the opposite enantiomer), the 5-methyl compound allows sequential resolution of epimeric mixtures, yielding both enantiopure epoxides in a single process stream [1]. This is critical for divergent synthesis strategies requiring access to both stereoisomers.

Spiroepoxide Intermediate in Fumagillin-Inspired Angiogenesis Inhibitor Synthesis

1-Oxaspiro[2.5]octane derivatives serve as key intermediates in the semisynthesis of fumagillin analogs, a class of methionine aminopeptidase-2 (MetAP2) inhibitors with anti-angiogenic activity [2]. The 5-methyl substitution pattern, combined with the ethyl ester functionality, provides a defined stereochemical handle for further functionalization at the C6 position of the cyclohexane ring, analogous to the elaboration of fumagillol to carbamate derivatives exhibiting subnanomolar endothelial cell proliferation inhibition [2]. The spiroepoxide moiety is the essential warhead for covalent MetAP2 engagement.

Distillation-Based Purification in Multi-Step Pharmaceutical Intermediate Synthesis

The experimentally determined boiling point of 155 °C at 2 Torr and density of 1.0330 g/cm³ at 20 °C [3] provide reliable process parameters for vacuum distillation purification, distinguishing this compound from the unsubstituted analog (115–117 °C at 10 Torr). This boiling point differential allows removal of des-methyl impurities or unreacted starting materials during scale-up without resorting to chromatographic separation, reducing cost in multi-kilogram intermediate manufacture.

Structure-Activity Relationship (SAR) Exploration of Methyl Position Effects on Enzyme Recognition

The established YEH substrate specificity data across methyl-substituted 1-oxaspiro[2.5]octanes [1] positions the 5-methyl compound as a reference probe for evaluating methyl position effects on epoxide hydrolase active-site architecture. The compound's intermediate E values (E = 28, 4) provide a sensitivity window that amplifies mutation-induced changes in enantioselectivity, making it a superior tool compound for enzyme engineering and directed evolution campaigns compared to non-substrates (e.g., 6,6-dimethyl) or overly selective substrates (4-methyl, E > 100).

Application
Selection Property
Validation Focus
Enzymatic kinetic resolution
Moderate enantioselectivity window
Enantiomeric enrichment protocol
Fumagillin-inspired analog synthesis
Spiroepoxide warhead reactivity
MetAP2 engagement assay context
Distillation-based purification scale-up
Elevated boiling point vs. des-methyl
Vacuum distillation parameter optimization
Enzyme engineering probe
Intermediate E-value sensitivity
YEH active-site mutational response
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